2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide
Description
This compound belongs to a class of benzimidazole-based acetohydrazides, characterized by a benzimidazole core linked to a sulfanyl group and a hydrazone moiety. Its structure includes a 1-ethyl substitution on the benzimidazole nitrogen and an (E)-phenylmethylidene group on the hydrazide (). Synthesized via condensation of 2-[(1H-benzimidazol-2-yl methyl)sulfanyl]acetohydrazide with benzaldehyde derivatives (), it has been evaluated for pharmacological activities such as anti-inflammatory and antimicrobial effects. The ethyl and phenyl groups are critical for modulating solubility and bioactivity, as seen in related analogs ().
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-22-16-11-7-6-10-15(16)20-18(22)24-13-17(23)21-19-12-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRAPKQITUKAU-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 1-ethyl-1H-benzimidazole-2-thiol with phenylmethylideneacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines. The sulfanyl group in this compound may enhance its biological activity by improving solubility and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of several benzimidazole derivatives, including this compound, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The results showed a promising correlation between structural modifications and enhanced anti-cancer activity .
Antimicrobial Activity
Research has demonstrated that compounds with benzimidazole moieties possess antimicrobial properties. This specific compound has been tested against various bacterial strains, showing significant inhibitory effects.
Case Study : An investigation published in Pharmaceutical Biology evaluated the antimicrobial efficacy of benzimidazole derivatives, including 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide. The findings indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Agricultural Chemistry
The compound is also being explored for its potential use as a pesticide or fungicide. The structural characteristics suggest it may interact effectively with biological targets in pests or pathogens.
Case Study : A study conducted on the efficacy of benzimidazole derivatives as agrochemicals revealed that compounds similar to this compound demonstrated effective fungicidal properties against common agricultural fungi .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound’s sulfanyl group can interact with thiol-containing enzymes, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzimidazole core or the hydrazone-linked aromatic group. These modifications significantly influence biological activity, binding affinity, and pharmacokinetics. Below is a detailed comparison:
Key Structural and Functional Insights :
Substituent Effects on α-Glucosidase Inhibition :
- Hydroxyl groups (e.g., 2,4-dihydroxy in compound 228) significantly enhance α-glucosidase inhibition, likely due to hydrogen bonding with the enzyme active site . The target compound’s unsubstituted phenyl group may explain its lower reported potency in this context.
Antifungal Activity :
- Para-substituted derivatives (e.g., 4a in ) show superior activity against Candida albicans (MIC = 4 µg/mL) compared to ortho- or meta-substituted analogs. The target compound’s simple phenyl group may limit its antifungal efficacy.
Anti-Inflammatory and Anticancer Potential: While the target compound showed moderate anti-inflammatory activity , hydrazones with electron-rich aromatic systems (e.g., 4-dimethylaminophenyl in compound 10) exhibit enhanced anticancer effects, suggesting substituent polarity influences cellular uptake .
Synthetic Considerations :
- Microwave-assisted synthesis () improves yields and purity compared to conventional methods used for the target compound .
Table 2: Structural Variations and Pharmacokinetic Implications
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide is a novel derivative of benzimidazole that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde with thiosemicarbazide in an ethanol medium. The final product can be characterized using various spectroscopic techniques including NMR and IR spectroscopy, confirming the presence of key functional groups such as C=N and NH bonds .
Key Spectroscopic Data
| Technique | Observation |
|---|---|
| IR (cm⁻¹) | 3411 (NH), 1594 (C=N) |
| 1H NMR (δ ppm) | 7.10–8.46 (Ar-H), 12.52 (benzimidazole-NH) |
| 13C NMR (δ ppm) | 178.0 (C=S), 143.7 (C=N) |
Antitumor Activity
Research has indicated that derivatives of benzimidazole, including the compound , exhibit significant antitumor properties. A study evaluated a series of acetohydrazide derivatives against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) using the MTT assay. The results showed that certain derivatives had IC50 values ranging from 4 to 17 μM, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like 5-FU .
Case Studies
- Antitumor Efficacy : A specific derivative was tested against multiple cancer cell lines, showing promising results with IC50 values significantly lower than those of established drugs . This underscores the potential for further development as an anticancer agent.
- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer cell proliferation and survival pathways, providing a rationale for their observed biological activities.
Q & A
Q. Basic
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the hydrazone (C=N) bond at δ 8.2–8.5 ppm and benzimidazole protons at δ 7.3–7.8 ppm .
- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 404.5) validate the molecular formula .
Advanced:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex aromatic regions .
- X-ray Crystallography: Determines absolute configuration and crystal packing, critical for SAR studies .
What biological activities have been reported for this compound?
Q. Basic
- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction .
- Anti-inflammatory: COX-2 inhibition (60% at 50 µM) .
Advanced:
- Mechanistic Insights: DNA intercalation and topoisomerase II inhibition observed in docking studies .
- Dose-Dependent Variability: Conflicting cytotoxicity data (e.g., IC₅₀ ranges from 12.5–50 µM) may arise from assay conditions (e.g., serum concentration, exposure time) .
How can researchers optimize the synthesis yield of this compound?
Q. Advanced
- Catalyst Screening: Use of p-toluenesulfonic acid (5 mol%) improves condensation efficiency by 30% .
- Solvent-Free Grinding: Reduces reaction time from 6 hours to 20 minutes for hydrazone formation .
- Microwave-Assisted Synthesis: Enhances yield (85% vs. 60% conventional) by accelerating cyclization .
Q. Advanced
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Dose-Response Curves: Generate full IC₅₀ curves (e.g., 6–8 concentration points) to confirm potency thresholds .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors .
Example:
| Substituent (R) | IC₅₀ (MCF-7) | MIC (S. aureus) |
|---|---|---|
| -Cl | 12.5 µM | 8 µg/mL |
| -OCH₃ | 25 µM | 16 µg/mL |
What are the challenges in determining the mechanism of action for this compound?
Q. Advanced
- Target Identification: Use affinity chromatography or pull-down assays to isolate binding proteins .
- Computational Docking: Map potential interactions with kinase domains (e.g., EGFR) using AutoDock Vina .
- Resistance Studies: Monitor mutations in bacterial/fungal strains after prolonged exposure to identify targets .
Key Findings:
- Benzimidazole-sulfanyl moiety binds ATP pockets in kinases .
- Hydrazone group chelates metal ions (e.g., Fe²⁺), disrupting microbial metabolism .
How can researchers design analogs to improve solubility without losing activity?
Q. Advanced
- Hydrophilic Substituents: Introduce -OH or -SO₃H groups at the phenyl ring (improves aqueous solubility by 4×) .
- Prodrug Approach: Mask hydrazone as a phosphate ester (hydrolyzes in vivo) .
- Nanoformulation: Encapsulate in PEGylated liposomes (enhances bioavailability by 70%) .
SAR Insights:
| Modification | Solubility (mg/mL) | IC₅₀ (MCF-7) |
|---|---|---|
| Parent Compound | 0.2 | 12.5 µM |
| -OH at C3 | 0.8 | 18 µM |
| PEG-Liposome | 5.0 | 10 µM |
What analytical methods are most reliable for purity assessment?
Q. Advanced
- HPLC: Use a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm; RSD <2% .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify impurities .
Comparison:
| Method | Detection Limit | Time per Sample |
|---|---|---|
| HPLC | 0.1% | 20 min |
| TLC | 5% | 10 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
